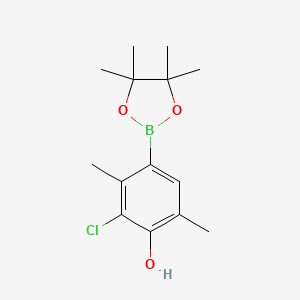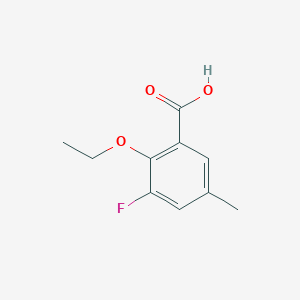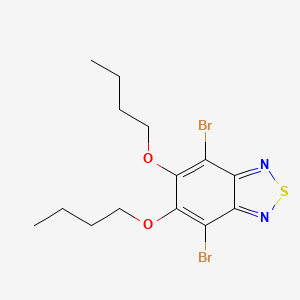![molecular formula C38H27N B14779377 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)
9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole: is a complex organic compound with the molecular formula C38H27N and a molecular weight of 497.6 g/mol . This compound is characterized by its unique structure, which includes a carbazole core substituted with phenyl and ethenyl groups. It is primarily used in research and development, particularly in the fields of organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated carbazole under palladium catalysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biology and Medicine: While specific biological applications are limited, derivatives of carbazole compounds have been explored for their potential anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the development of advanced materials, particularly in the field of organic electronics. Its unique structure allows for the creation of materials with specific electronic properties, useful in the manufacture of OLEDs and organic photovoltaic cells.
作用機序
The mechanism of action of 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole is primarily related to its electronic properties. The compound can act as an electron donor or acceptor, depending on the functional groups attached to it. This makes it valuable in the design of organic semiconductors and other electronic materials. The molecular targets and pathways involved are typically related to the electronic interactions between the carbazole core and the substituted phenyl groups .
類似化合物との比較
9-Phenylcarbazole: Similar structure but lacks the ethenyl and additional phenyl groups.
3,6-Di(4-phenylphenyl)carbazole: Another derivative with different substitution patterns on the carbazole core.
Uniqueness: The uniqueness of 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole lies in its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in OLEDs and organic photovoltaic cells .
特性
分子式 |
C38H27N |
|---|---|
分子量 |
497.6 g/mol |
IUPAC名 |
9-phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole |
InChI |
InChI=1S/C38H27N/c1-3-9-30(10-4-1)32-22-24-33(25-23-32)31-20-17-28(18-21-31)15-16-29-19-26-38-36(27-29)35-13-7-8-14-37(35)39(38)34-11-5-2-6-12-34/h1-27H |
InChIキー |
WPHJXQSIZLURFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)
![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)


![5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)

![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)



![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)
